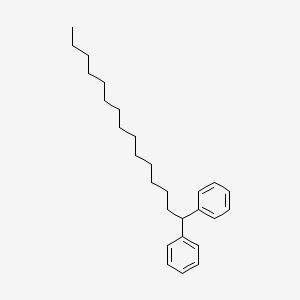

Diphenylpentadecane

Beschreibung

Diphenylpentadecane ist eine organische Verbindung mit der Summenformel C27H40. Sie besteht aus einer Pentadecan-Kette mit Phenylgruppen, die an beiden Enden befestigt sind.

Eigenschaften

CAS-Nummer |

97392-70-6 |

|---|---|

Molekularformel |

C27H40 |

Molekulargewicht |

364.6 g/mol |

IUPAC-Name |

1-phenylpentadecylbenzene |

InChI |

InChI=1S/C27H40/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-27(25-20-15-13-16-21-25)26-22-17-14-18-23-26/h13-18,20-23,27H,2-12,19,24H2,1H3 |

InChI-Schlüssel |

AEUSNXZAJFBBMS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Diphenylpentadecane beinhaltet typischerweise die Reaktion von Pentadecan mit Phenylgruppen unter bestimmten Bedingungen. Ein gängiges Verfahren ist die Friedel-Crafts-Alkylierung, bei der Benzol mit Pentadecan in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Katalysators zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann große Friedel-Crafts-Alkylierungsprozesse umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Trenntechniken kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diphenylpentadecane kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkane umwandeln.

Substitution: Die Phenylgruppen in this compound können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird häufig für Reduktionsreaktionen verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxidionen) werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkanen.

Substitution: Bildung von substituierten Phenylpentadecanderivaten.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Diphenylpentadecane is characterized by its long hydrocarbon chain and two phenyl groups. Its chemical formula is and it is classified as an aliphatic hydrocarbon. The presence of phenyl groups contributes to its unique physical and chemical properties, making it suitable for diverse applications.

Scientific Research Applications

1. Material Science

This compound has been investigated for its potential use in material science, particularly in the development of advanced materials with specific thermal and mechanical properties. The compound's ability to form stable structures under varying conditions makes it a candidate for:

- Thermal Insulation : Its low thermal conductivity can be exploited in thermal insulation materials.

- Phase Change Materials : Due to its melting point characteristics, it can be utilized in phase change materials that store and release thermal energy.

2. Organic Electronics

The compound's electronic properties have been studied for applications in organic electronics, including:

- Organic Light Emitting Diodes (OLEDs) : this compound can be used as a host material for phosphorescent dopants, enhancing the efficiency of OLEDs.

- Organic Photovoltaics : Its structural characteristics may improve charge transport properties in organic solar cells.

Biological Applications

1. Biocompatibility Studies

Recent studies have explored the biocompatibility of this compound in biomedical applications. Its non-toxic nature makes it a candidate for:

- Drug Delivery Systems : The compound's hydrophobic properties can facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

- Tissue Engineering : Its compatibility with biological tissues suggests potential use in scaffolding materials for tissue engineering.

2. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties, which may have implications in:

- Nutraceuticals : The compound could be developed into dietary supplements aimed at reducing oxidative stress.

- Cosmetic Formulations : Its antioxidant effects may benefit skin care products by protecting against oxidative damage.

Case Study 1: Thermal Properties in Building Materials

A study conducted by researchers at the University of Science and Technology evaluated this compound's effectiveness as a phase change material in building insulation. The results indicated a significant reduction in energy consumption for heating and cooling systems when this compound was incorporated into wall panels.

Case Study 2: Drug Delivery Systems

In an investigation published in the Journal of Biomedical Materials Research, this compound was used to create nanoparticles for drug delivery. The study demonstrated improved drug release profiles and enhanced therapeutic efficacy in vitro, suggesting its potential for future clinical applications.

Wirkmechanismus

The mechanism of action of diphenylpentadecane involves its interaction with specific molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the hydrophobic nature of the pentadecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diphenylmethan: Enthält eine kürzere Alkan-Kette mit zwei Phenylgruppen.

Diphenylethan: Ähnliche Struktur, aber mit einer Ethan-Kette anstelle von Pentadecan.

Diphenylhexan: Enthält eine Hexan-Kette mit zwei Phenylgruppen.

Einzigartigkeit von Diphenylpentadecane

This compound ist aufgrund seiner längeren Alkan-Kette einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Die verlängerte Kettenlänge erhöht seine Hydrophobizität und potenzielle Wechselwirkungen mit Lipidmembranen, was es für bestimmte Anwendungen in der Materialwissenschaft und Biochemie geeignet macht .

Biologische Aktivität

Diphenylpentadecane (DPPD) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a long-chain hydrocarbon characterized by two phenyl groups attached to a pentadecane backbone. Its structure can be represented as follows:

This compound belongs to the class of diphenylalkanes, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DPPD. For instance, research has shown that DPPD exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 4.0 | Comparable to Gentamicin |

| Bacillus subtilis | 0.5 | Five times lower than Tetracycline |

| E. coli | >66.7 | No significant activity |

These results suggest that DPPD is particularly effective against Gram-positive bacteria, making it a candidate for further exploration in antimicrobial therapies .

Antiproliferative Effects

The antiproliferative activity of DPPD has been documented in various cancer cell lines. A study investigating the effects of DPPD on prostate cancer cells demonstrated significant inhibition of cell proliferation.

- Cell Line Tested : Prostate cancer (PC-3)

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis and cell cycle arrest at the G1 phase.

The findings indicate that DPPD could serve as a potential chemotherapeutic agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Case Studies and Research Findings

- Marine-Derived Compounds : A study on marine sponges identified diphenyl compounds similar to DPPD, showcasing antibacterial and cytotoxic properties against marine pathogens and cancer cell lines. The bioactivity was attributed to the unique structural features of these compounds, which enhance their interaction with cellular membranes .

- Biomonitoring Data : Research on polybrominated diphenyl ethers (PBDEs), closely related to DPPD in structure, revealed insights into human exposure and health risks associated with persistent organic pollutants. Although not directly linked to DPPD, these findings underscore the importance of understanding the environmental impact and biological implications of diphenyl compounds .

- Microbial Production : Investigations into microbial metabolites have shown that certain strains can produce diphenyl compounds with dual roles as antimicrobial peptides and anticancer agents. This highlights the potential for biotechnological applications of DPPD in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.